{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
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Overview
Description
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClN5 It belongs to the class of triazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Triazole derivatives have been reported to possess significant pharmacological activity as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and more .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common synthetic route includes the reaction of enaminonitriles with hydrazine hydrate under microwave irradiation, which allows for a catalyst-free synthesis. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: : It has shown promise in preclinical studies for its antiproliferative activities against cancer cells.
Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is similar to other triazolo[1,5-a]pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines[_{{{CITATION{{{_4{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2 ... These compounds share structural similarities but may differ in their biological activities and applications
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and developments in this area may lead to new discoveries and applications for this compound.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXIEIXMCAFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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